

Application Note: Engineering Apalcillin Sodium-Loaded Polymeric Nanoparticles

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Compound of Interest

Compound Name: Apalcillin sodium

CAS No.: 58795-03-2

Cat. No.: B1665125

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Abstract & Scientific Rationale

Apalcillin sodium is a broad-spectrum, semi-synthetic penicillin antibiotic used primarily against Gram-negative bacteria, including *Pseudomonas aeruginosa*. Like many

-lactam salts, it presents two significant challenges for drug delivery:

- **High Hydrophilicity:** As a sodium salt, it partitions poorly into lipophilic membranes, limiting oral bioavailability.
- **Chemical Instability:** The

-lactam ring is susceptible to hydrolysis, particularly in the acidic environment of the stomach.

This Application Note details the encapsulation of **Apalcillin Sodium** into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. We utilize the Double Emulsion Solvent Evaporation ($W_1/O/W_2$) technique.^[1] Unlike single emulsion (O/W) methods used for hydrophobic drugs, the $W_1/O/W_2$ method creates a water-in-oil-in-water system. This traps the water-soluble Apalcillin within an internal aqueous phase (W_1), surrounded by a protective hydrophobic polymer shell (O), which is then dispersed in an external aqueous phase (W_2) to form nanoparticles.

Key Advantages of this Protocol

- Protection: The PLGA matrix shields the labile -lactam ring from gastric acid degradation.
- Sustained Release: Mitigates the rapid renal clearance typical of penicillins.
- Tunability: Particle size and release rates can be modulated by altering the Polymer:Drug ratio and surfactant concentration.

Materials & Equipment

Reagents

- Active Pharmaceutical Ingredient (API): **Apalcillin Sodium** (Salt form, highly water-soluble).
[\[2\]](#)
- Polymer: PLGA (Poly(D,L-lactide-co-glycolide)) with a 50:50 lactide:glycolide ratio (e.g., Resomer® RG 502 H). Note: 50:50 degrades faster than 75:25, suitable for acute antibiotic therapy.
- Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EA).
- Surfactant/Stabilizer: Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87–89% hydrolyzed).
- Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.[\[3\]](#)

Equipment

- Probe Sonicator (e.g., QSonica or Branson) with microtip.
- High-Speed Homogenizer (e.g., IKA Ultra-Turrax).[\[4\]](#)
- High-Speed Refrigerated Centrifuge.
- Lyophilizer (Freeze Dryer).
- Dynamic Light Scattering (DLS) Analyzer (e.g., Malvern Zetasizer).

Experimental Protocol: Double Emulsion ($W_1/O/W_2$) [1]

This protocol is designed to minimize thermal degradation of Apalcillin during processing.

Phase 1: Preparation of Primary Emulsion (W_1/O)

- Internal Aqueous Phase (W_1): Dissolve 20 mg of **Apalcillin Sodium** in 0.5 mL of PBS (pH 7.4).
 - Expert Insight: Keep the volume of W_1 low to ensure a stable emulsion. A high $W_1:O$ ratio leads to porous particles and drug leakage.
- Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of Dichloromethane (DCM).
- Emulsification: Add the W_1 solution dropwise into the O phase while sonicating.
 - Settings: 40% Amplitude, 60 seconds (Pulse: 5s ON, 2s OFF).
 - Critical Control Point: Perform this step on an ice bath. Heat generated by sonication can degrade Apalcillin.

Phase 2: Preparation of Secondary Emulsion ($W_1/O/W_2$)

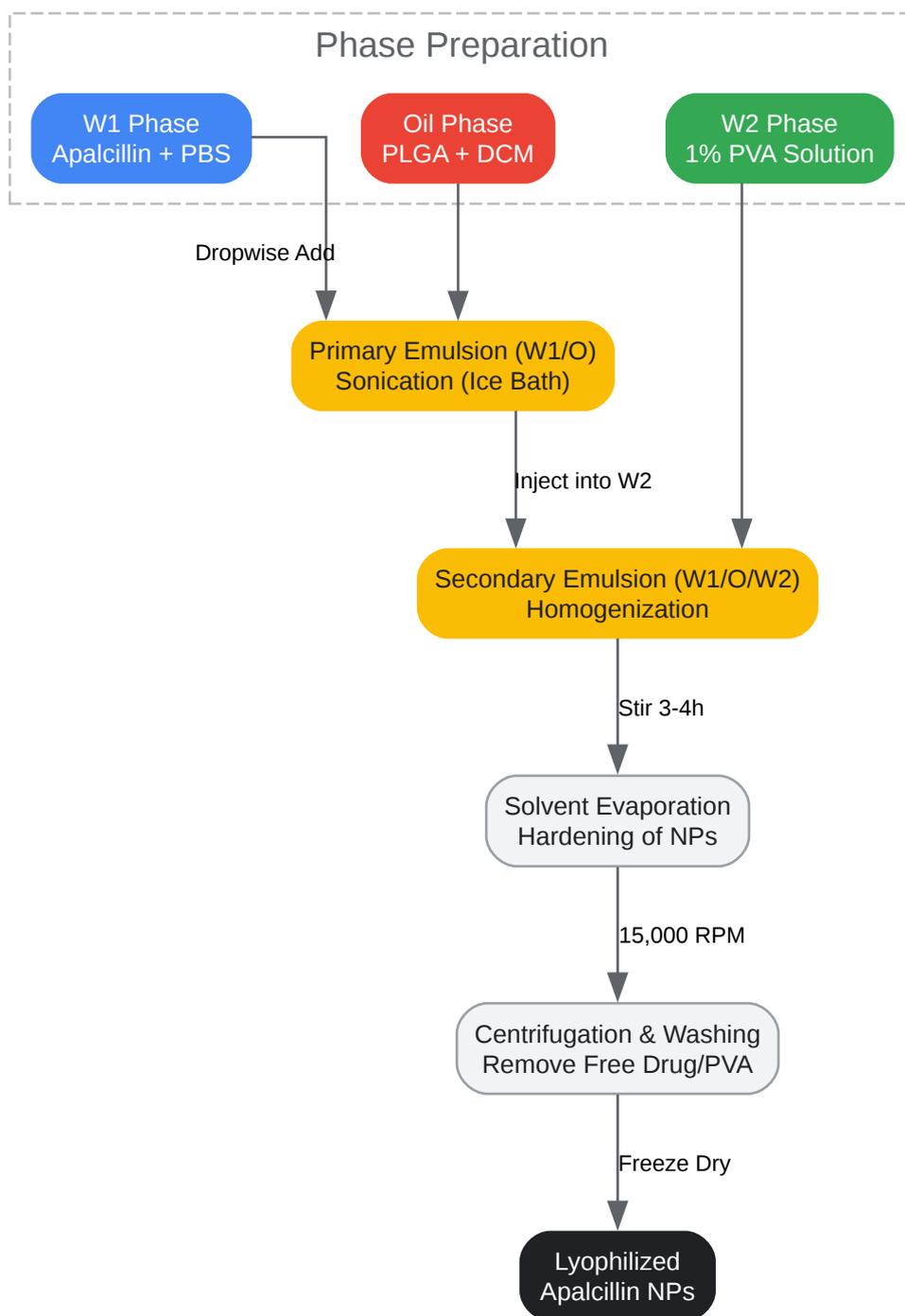
- External Aqueous Phase (W_2): Prepare 20 mL of 1.0% (w/v) PVA solution in distilled water. Filter through a 0.22 μm filter to remove particulates.
- Secondary Emulsification: Slowly inject the Primary Emulsion (W_1/O) into the W_2 phase under high-speed homogenization.
 - Settings: 12,000 RPM for 5 minutes.
 - Mechanism:[1] This step breaks the oil droplets into nanodroplets, stabilizing them with PVA chains.

Phase 3: Solvent Evaporation & Purification

- **Evaporation:** Transfer the emulsion to a beaker and stir magnetically at 500 RPM for 3–4 hours at room temperature (in a fume hood) to evaporate the DCM.
 - **Note:** The nanoparticles harden as the solvent leaves the oil droplets.
- **Washing:** Centrifuge the suspension at 15,000 RPM for 20 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA).
- **Resuspension:** Resuspend the pellet in distilled water and repeat centrifugation twice to ensure removal of free drug.
- **Lyophilization:** Resuspend the final pellet in a cryoprotectant solution (e.g., 5% Trehalose) and freeze-dry for 24 hours to obtain a free-flowing powder.

Process Workflow Diagram

The following diagram visualizes the critical path for the Double Emulsion process, highlighting the phase transitions.



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Caption: Workflow for the W₁/O/W₂ Double Emulsion Solvent Evaporation method for encapsulating hydrophilic **Apalcillin Sodium**.

Formulation Optimization & Troubleshooting

The efficiency of this protocol relies on balancing the "Leakage vs. Encapsulation" trade-off.

Formulation Variables Table

Variable	Range Tested	Effect on Particle Size	Effect on Entrapment Efficiency (EE%)
PLGA Concentration	20 – 100 mg/mL	Increases: Higher viscosity leads to larger droplets.	Increases: Thicker polymer wall prevents drug leakage.
PVA Concentration (W ₂)	0.5% – 2.0%	Decreases: Better stabilization of nanodroplets.	Variable: Too high can strip drug; too low causes aggregation.
W ₁ : O Ratio	1:10 – 1:4	Increases: Larger internal water volume.	Decreases: Thinner polymer shell increases risk of rupture.

Troubleshooting Guide

- Problem: Low Entrapment Efficiency (< 30%).
 - Root Cause:[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Apalcillin is escaping into the external W₂ phase before the polymer hardens.
 - Solution: Increase the PLGA concentration in the Oil phase or saturate the W₂ phase with salt (NaCl) to increase osmotic pressure and prevent drug diffusion (Salting-out effect).
- Problem: Particle Aggregation.
 - Root Cause:[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Insufficient PVA or residual DCM.
 - Solution: Ensure thorough washing (3x) to remove excess PVA. Extend evaporation time to ensure complete solvent removal.

Characterization Protocols

A. Drug Entrapment Efficiency (EE%)[4]

- Collect the supernatant from the first centrifugation step.
- Analyze the concentration of free Apalcillin using HPLC.
 - Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v).
 - Detection: UV at 210–230 nm (Specific to Apalcillin/Penicillins).
- Calculation:

B. Particle Size & Zeta Potential[5][9]

- Resuspend lyophilized NPs in distilled water (0.1 mg/mL).
- Measure using Dynamic Light Scattering (DLS).
 - Target Size: 150–250 nm (Ideal for cellular uptake).
 - Target PDI: < 0.2 (Indicates monodisperse population).
 - Target Zeta Potential: Negative (-10 to -30 mV) due to carboxyl groups on PLGA.

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